(+)-Terpinen-4-ol
Overview
Description
(+)-Terpinen-4-ol: is a naturally occurring monoterpene alcohol found in the essential oils of various plants, including tea tree oil. It is known for its pleasant aroma and is widely used in the fragrance and flavor industries. The compound has also garnered attention for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydration of Terpinene: One common method for synthesizing (+)-Terpinen-4-ol involves the hydration of terpinene. This reaction typically requires an acidic catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the selective formation of the desired alcohol.
Reduction of Terpinene-4-one: Another synthetic route involves the reduction of terpinene-4-one using reducing agents like sodium borohydride or lithium aluminum hydride. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources, such as tea tree oil, through steam distillation. The essential oil is then subjected to fractional distillation to isolate the desired compound. This method is preferred for its cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (+)-Terpinen-4-ol can undergo oxidation reactions to form terpinene-4-one. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and reaction conditions. For example, reduction with lithium aluminum hydride can yield a mixture of alcohols.
Substitution: this compound can participate in substitution reactions, particularly with halogens, to form halogenated derivatives. These reactions typically require the presence of a halogen source, such as chlorine or bromine, and a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Chlorine, bromine, catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Terpinene-4-one.
Reduction: Various alcohol derivatives.
Substitution: Halogenated terpinen-4-ol derivatives.
Scientific Research Applications
Chemistry: (+)-Terpinen-4-ol is used as a starting material for the synthesis of various organic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has been studied for its antimicrobial properties, showing effectiveness against a range of bacteria and fungi. It is also investigated for its potential as an anti-inflammatory agent.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications, including wound healing and as an adjunct in the treatment of infections. Its antioxidant properties also make it a candidate for preventing oxidative stress-related diseases.
Industry: In the industrial sector, this compound is used in the formulation of cleaning products, cosmetics, and personal care items due to its pleasant aroma and antimicrobial properties.
Mechanism of Action
The mechanism of action of (+)-Terpinen-4-ol involves its interaction with microbial cell membranes, leading to increased permeability and eventual cell lysis. The compound also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Comparison with Similar Compounds
Terpinene-4-one: An oxidized form of (+)-Terpinen-4-ol with similar antimicrobial properties but different reactivity.
α-Terpineol: Another monoterpene alcohol with a similar structure but differing in the position of the hydroxyl group, leading to variations in its biological activity.
γ-Terpinene: A related monoterpene hydrocarbon that lacks the hydroxyl group, resulting in different chemical and biological properties.
Uniqueness: this compound is unique due to its combination of antimicrobial, anti-inflammatory, and antioxidant properties. Its ability to undergo various chemical reactions also makes it a valuable intermediate in organic synthesis. The compound’s natural occurrence and ease of extraction further enhance its appeal for various applications.
Properties
IUPAC Name |
(1S)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLYDPHFGVWKC-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@](CC1)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
211.00 to 213.00 °C. @ 760.00 mm Hg | |
Record name | (S)-p-Menth-1-en-4-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035823 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2438-10-0 | |
Record name | (+)-Terpinen-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2438-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Terpineol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Terpinen-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TERPINEOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZK34LN80N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-p-Menth-1-en-4-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035823 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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